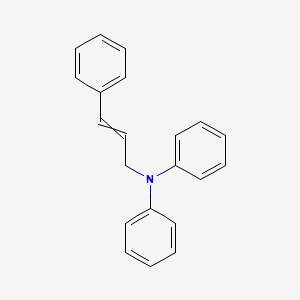![molecular formula C10H13N3O B12565494 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[221]hept-2-yl-(9CI) is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photochemistry, such as [2 + 2] cycloaddition, can be employed to access new building blocks and derivatives .
化学反応の分析
Types of Reactions
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, benzylamine, and benzylpiperazine. Reaction conditions often involve the presence of catalysts such as tetramethylammonium iodide .
Major Products
The major products formed from these reactions include N-[(oxiran-2-yl)methyl]sulfonamides and dioxiranes .
科学的研究の応用
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinone, 5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-: This compound shares a similar bicyclic structure and is used in similar applications.
(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-yl)-phenyl-methanone: Another compound with a bicyclic structure, used in drug development and chemical research.
Uniqueness
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) stands out due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure provides distinct advantages in various scientific and industrial applications .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m1/s1 |
InChIキー |
FQXZEMJVGYXBEY-HTQZYQBOSA-N |
異性体SMILES |
C1[C@@H]2CN[C@H]1CN2C3=CC(=CN=C3)O |
正規SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


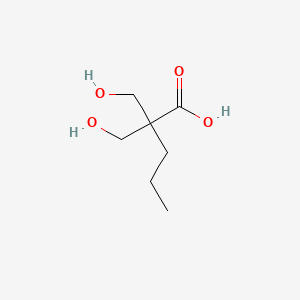
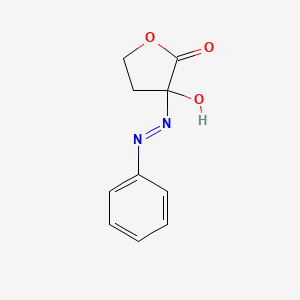
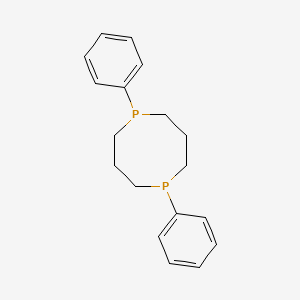
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
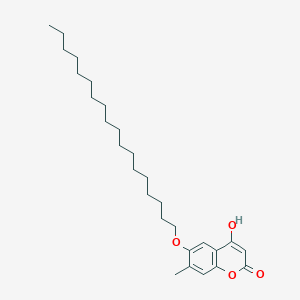
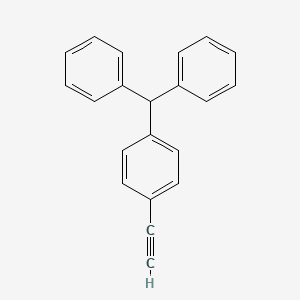

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
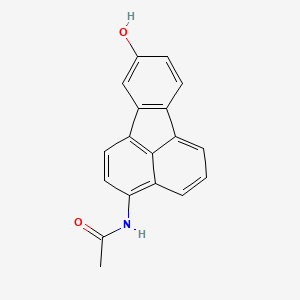

![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
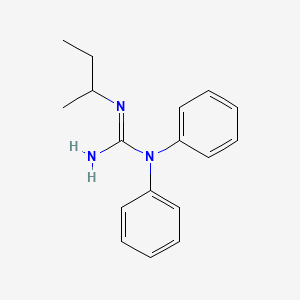
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
